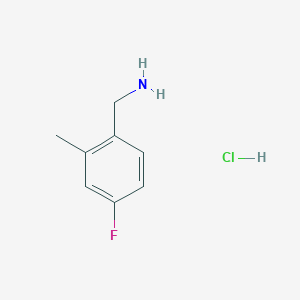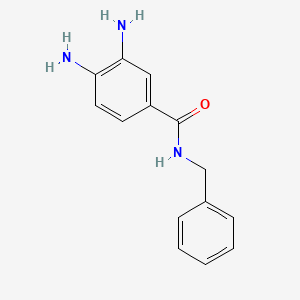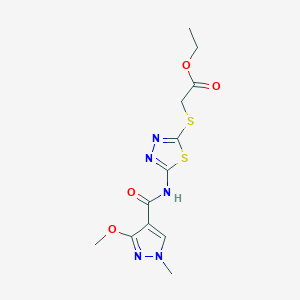
4-Fluoro-2-methylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzylamine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
4-Fluoro-2-methylbenzylamine+HCl→4-Fluoro-2-methylbenzylamine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-methylbenzylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: It can be reduced to form amines with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce imines or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methylbenzylamine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methylbenzylamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparación Con Compuestos Similares
4-Fluoro-2-methylbenzylamine hydrochloride can be compared with other similar compounds such as:
4-Fluorobenzylamine: Lacks the methyl group at the 2-position, which can affect its reactivity and applications.
2-Methylbenzylamine: Lacks the fluorine atom, which can influence its chemical properties and stability.
4-Chloro-2-methylbenzylamine: Substitutes chlorine for fluorine, which can alter its reactivity and interactions.
The presence of both the fluorine and methyl groups in this compound makes it unique, providing a balance of stability and reactivity that is valuable in various applications.
Propiedades
IUPAC Name |
(4-fluoro-2-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADEEIIFIZDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
![2-[(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2783738.png)
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
![3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2783742.png)
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2783744.png)




![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
